Dinaphthalen-1-ylborinic acid
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Overview
Description
Dinaphthalen-1-ylborinic acid is an organic compound that belongs to the class of borinic acids It is characterized by the presence of two naphthalene groups attached to a boron atom, forming a unique structure that imparts specific chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dinaphthalen-1-ylborinic acid typically involves the reaction of naphthalene derivatives with boron-containing reagents. One common method is the reaction of naphthylmagnesium bromide with triisobutylborate, followed by hydrolysis to yield the desired borinic acid . Another approach involves the use of boronic esters, which are synthesized by the dehydration of boric acid with alcohols .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: Dinaphthalen-1-ylborinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert borinic acids to boranes.
Substitution: The boron atom in this compound can participate in substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed:
Oxidation: Boronic acids and borates.
Reduction: Boranes.
Substitution: Various substituted borinic acids and boronic esters.
Scientific Research Applications
Dinaphthalen-1-ylborinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dinaphthalen-1-ylborinic acid involves its ability to form covalent bonds with various molecular targets. The boron atom in the compound acts as a Lewis acid, facilitating interactions with nucleophilic groups in biomolecules. This interaction can inhibit enzyme activity or alter molecular pathways, making it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Naphthalen-1-ylboronic acid: Similar in structure but contains a boronic acid group instead of a borinic acid group.
Phenylboronic acid: Contains a phenyl group instead of naphthalene, leading to different chemical properties.
Borinic acids with different substituents: Variations in the substituents attached to the boron atom can lead to differences in reactivity and applications.
Uniqueness: Dinaphthalen-1-ylborinic acid is unique due to the presence of two naphthalene groups, which impart specific steric and electronic properties. These properties make it particularly useful in certain types of chemical reactions and applications where other borinic acids may not be as effective.
Properties
CAS No. |
62981-91-3 |
---|---|
Molecular Formula |
C20H15BO |
Molecular Weight |
282.1 g/mol |
IUPAC Name |
dinaphthalen-1-ylborinic acid |
InChI |
InChI=1S/C20H15BO/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,22H |
InChI Key |
JZZJOBIELUXIGQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC2=CC=CC=C12)(C3=CC=CC4=CC=CC=C34)O |
Origin of Product |
United States |
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